![molecular formula C17H14Br2O2 B3696791 1,5-bis(4-bromophenyl)-1,5-pentanedione CAS No. 35333-25-6](/img/structure/B3696791.png)
1,5-bis(4-bromophenyl)-1,5-pentanedione
Overview
Description
1,5-Bis(4-bromophenyl)-1,5-pentanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-bromophenyl)-1,5-pentanedione can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with a suitable reagent to form the desired diketone. One common method involves the use of ammonium acetate in acetic acid under reflux conditions . The reaction typically proceeds as follows:
Condensation Reaction: 4-bromoacetophenone is reacted with a suitable aldehyde or ketone in the presence of a base such as ammonium acetate.
Reflux: The reaction mixture is heated under reflux in acetic acid for several hours.
Precipitation: The product is precipitated out of the solution by adding water and then collected and washed with a water-ethanol mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-bromophenyl)-1,5-pentanedione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The diketone moiety can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The diketone can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Substituted bromophenyl derivatives.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis:
- Building Block: 1,5-bis(4-bromophenyl)-1,5-pentanedione serves as a versatile building block in organic synthesis. It is used to construct more complex molecules through various reactions including aldol condensation and Michael addition .
- Functionalization: The compound can undergo functionalization reactions that allow the introduction of diverse functional groups, enhancing its utility in creating tailored chemical entities for specific applications .
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Biological Activity:
- Anticancer Research: Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the anticancer potential of related compounds and found them to induce apoptosis in cancer cells, suggesting a mechanism for their therapeutic action .
- Enzyme Interaction Studies: The structure of this compound allows it to interact with biological molecules such as enzymes and receptors. This characteristic makes it valuable for studying enzyme kinetics and receptor binding dynamics .
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Material Science:
- Polymer Development: The compound has been explored for its potential in developing new materials with specific properties, such as polymers that exhibit enhanced thermal stability or unique optical characteristics. Its ability to form coordination complexes can be leveraged in creating novel polymeric materials .
Mechanism of Action
The mechanism of action of 1,5-bis(4-bromophenyl)-1,5-pentanedione involves its interaction with molecular targets through its bromophenyl and diketone moieties. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,5-pentanedione: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(4-fluorophenyl)-1,5-pentanedione: Similar structure but with fluorine atoms instead of bromine.
1,5-Bis(4-iodophenyl)-1,5-pentanedione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,5-Bis(4-bromophenyl)-1,5-pentanedione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atoms can participate in specific substitution reactions that are not as readily achievable with chlorine, fluorine, or iodine.
Properties
IUPAC Name |
1,5-bis(4-bromophenyl)pentane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEGULIXMHGBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278889 | |
Record name | 1,5-Bis(4-bromophenyl)-1,5-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35333-25-6 | |
Record name | 1,5-Bis(4-bromophenyl)-1,5-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35333-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(4-bromophenyl)-1,5-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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